molecular formula C7H6BrNO3 B2644991 2-Bromo-6-methyl-4-nitrophenol CAS No. 4186-49-6

2-Bromo-6-methyl-4-nitrophenol

Cat. No.: B2644991
CAS No.: 4186-49-6
M. Wt: 232.033
InChI Key: AJMYXGRHDGEXOJ-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform but insoluble in water . This compound is used in various chemical industries and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-methyl-4-nitrophenol can be synthesized through a multi-step process involving nitration and bromination reactions. The synthesis typically begins with the nitration of 2-methylphenol (o-cresol) to form 2-methyl-4-nitrophenol. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products Formed

    Substitution: Various substituted phenols depending on the nucleophile used.

    Reduction: 2-Bromo-6-methyl-4-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Bromo-6-methyl-4-nitrophenol is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar structure but lacks the methyl group at the 6-position.

    4-Bromo-2-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.

    2-Methyl-4-nitrophenol: Lacks the bromine atom.

Uniqueness

2-Bromo-6-methyl-4-nitrophenol is unique due to the presence of both bromine and nitro groups along with a methyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-6-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMYXGRHDGEXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Br2 (122.2 g, 0.765 mol) was added into a solution of 2-methyl-4-nitrophenol (90.0 g, 0.588 mol) in HOAc (1.17 L) at room temperature. The resulting solution was stirred at room temperature for 4 h. TLC showed the reaction was complete. The solution was added into ice-water (3 L) slowly and filtered. The filter cake was dissolved into EA (2.5 L) and washed with saturated NaHSO3 (3×500 mL). The EtOAc layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford 2-bromo-6-methyl-4-nitrophenol (110 g, 80%) as yellow solid. 1H-NMR: 400 MHz, (CDCl3) δ: 8.30 (d, J=2.0 Hz, 1H), 8.05 (s, 1H), 6.22 (s, broad, 1H), 2.41 (s, 3H).
Name
Quantity
122.2 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

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